3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16294559
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O2S2 |
|---|---|
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | 3-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3 |
| Standard InChI Key | WKSUQGMDTCGHOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a tetracyclic framework comprising a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Key substituents include:
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A furan-2-ylmethyl group at the N3 position, introducing heteroaromatic character.
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A (4-methylbenzyl)sulfanyl moiety at the C2 position, contributing hydrophobic and electron-donating effects.
The molecular formula is C23H22N2O2S2, with a molar mass of 422.6 g/mol.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.6 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3-(Furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one |
Stereoelectronic Features
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The furan ring (O-containing heterocycle) enhances solubility in polar aprotic solvents.
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The tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core adopts a planar conformation, facilitating π-π stacking interactions .
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The sulfanyl bridge (-S-) at C2 improves metabolic stability compared to oxygen analogs.
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis involves multi-step sequences starting from 2-aminothiophene derivatives or preformed benzothieno[2,3-d]pyrimidin-4-one scaffolds . A representative route includes:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions.
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N3-Alkylation: Introduction of the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide.
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C2-Sulfanylation: Thiol-disulfide exchange with 4-methylbenzyl mercaptan in the presence of a base (e.g., K2CO3).
Regioselective Alkylation Insights
Studies on analogous benzothieno[2,3-d]pyrimidin-4-ones demonstrate that alkylation at N1 or O4 depends on the tautomeric state of the pyrimidinone ring . For 3-substituted derivatives like this compound, N3-alkylation dominates due to steric protection of the pyrimidinone oxygen .
Table 2: Key Reagents in Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | POCl3, DMF, 80°C | 60–75 |
| N3-Alkylation | Furfuryl bromide, K2CO3, DMF | 50–65 |
| C2-Sulfanylation | 4-Methylbenzyl mercaptan, Et3N | 70–85 |
Analytical Characterization
Spectroscopic Data
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1H NMR: Key signals include:
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δ 2.35 (s, 3H, Ar-CH3),
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δ 3.75–4.20 (m, 4H, tetrahydro ring CH2),
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δ 6.30–7.40 (m, 7H, furan and aromatic protons).
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MS (ESI+): m/z 423.1 [M+H]+.
Applications and Research Directions
Industrial Relevance
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Intermediate in high-throughput screening libraries for drug discovery.
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Scaffold for photoactive materials due to extended conjugation.
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